molecular formula C12H18 B099719 (1,2,2-Trimethylpropyl)benzene CAS No. 19262-20-5

(1,2,2-Trimethylpropyl)benzene

Cat. No. B099719
CAS RN: 19262-20-5
M. Wt: 162.27 g/mol
InChI Key: UYOAOYYUSXVILM-UHFFFAOYSA-N
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Description

“(1,2,2-Trimethylpropyl)benzene” is a chemical compound with the molecular formula C12H18 . It is also known by other names such as 2-Phenyl-3,3-dimethylbutane .

Scientific Research Applications

Conformational Analysis

Research by Baas and Sinnema (2010) explores the conformational analysis of hydroxyalkyl groups on benzene, including 1,3,5-tri(1-hydroxy-1,2,2-trimethylpropyl)benzene. They focus on the barriers to rotation of hydroxyalkyl groups, determining values around 9.5 kcal/mole, a critical aspect in understanding the molecular dynamics of such compounds (Baas & Sinnema, 2010).

Synthesis and Functionalization

The synthesis of various functionalized benzene derivatives, like 1,2-bis(trimethylsilyl)benzenes, is another significant application. These compounds are essential for creating benzyne precursors and luminophores. Reus et al. (2012) have developed efficient routes to create these substances, starting from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one or 1,2-bis(trimethylsilyl)benzene (Reus et al., 2012).

Lorbach et al. (2010) reported an improved synthesis method for 1,2-bis(trimethylsilyl)benzene, highlighting the importance of efficient production processes for such compounds. Their method offers milder reaction conditions and avoids carcinogenic solvents (Lorbach et al., 2010).

Electrochemical Properties

Chérioux and Guyard (2001) synthesized novel 1,3,5-tris(oligothienyl)benzenes and investigated their electrochemical behavior. This research highlights the significance of benzene derivatives in developing new materials with specific electrochemical properties (Chérioux & Guyard, 2001).

Metal Extraction

Navratil and Sladek (1994) explored the use of methylphosphonic acid monoalkyl esters, including those with a 1,2,2-trimethylpropyl group, in the extraction of metals. This highlights a critical application in the field of metallurgy and extraction processes (Navratil & Sladek, 1994).

Molecular Electronics

Reed et al. (1997) examined the conductance of a molecular junction using benzene-1,4-dithiol, demonstrating the potential of benzene derivatives in molecular-scale electronics (Reed et al., 1997).

properties

IUPAC Name

3,3-dimethylbutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOAOYYUSXVILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940926
Record name (3,3-Dimethylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,2-Trimethylpropyl)benzene

CAS RN

19262-20-5
Record name (1,2,2-Trimethylpropyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,3-Dimethylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-dimethylbutan-2-yl)benzene
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JMA Baas, A Sinnema - … des Travaux Chimiques des Pays‐Bas, 1973 - Wiley Online Library
The 100 MHz PMR spectra of the diastereoisomers of 1,3,5‐tri(1‐hydroxy‐2,2‐dimethylpropyl)benzene (2) and 1,3,5‐tri(1‐hydroxy‐1,2,2‐trimethylpropyl)‐benzene (1) are discussed. …
Number of citations: 2 onlinelibrary.wiley.com
JMA Baas, BM Wepster - Recueil des Travaux Chimiques des …, 1972 - Wiley Online Library
The isomer distributions and the partial rate factors for the nitration of eight tertiary alkylbenzenes and five tertiary cycloalkylbenzenes have been determined. The f m values for the …
Number of citations: 4 onlinelibrary.wiley.com
IA Nesterov, TN Nesterova, AG Nazmutdinov… - Fluid phase …, 2008 - Elsevier
Vapour pressures of 1,4-di-tert-butylbenzene (379–1647Pa), 1,3,5-tri-tert-butylbenzene (203.9–241Pa), 1-methyl-3,5-di-tert-butylbenzene (16.7–435.8 and 1318–103,880Pa), and 1,2,2-…
Number of citations: 9 www.sciencedirect.com
K Look, RK Norris - Australian Journal of Chemistry, 1999 - CSIRO Publishing
Sterically hindered p-nitrobenzylic chlorides (1) and (2) react with the sodium salts of 2,4,6-trialkylbenzenethiols (3a)–(5a) by the SRN1 reaction to give good yields of the corresponding …
Number of citations: 6 www.publish.csiro.au
JI Seeman, HV Secor, PJ Breen… - Journal of the …, 1989 - ACS Publications
The technique of supersonic molecular jet laser spectroscopy was used todetermine the stable conformations of a series of alkylbenzenes. This study demonstrates, for the first time, the …
Number of citations: 58 pubs.acs.org
JI Seeman, HV Secor, PJ Breen, VH Grassian… - 1988 - apps.dtic.mil
The technique of supersonic molecular jet laser spectroscopy was used to determine the stable conformations of a series of alkylbenzenes. This study demonstrates, for the first time, the …
Number of citations: 0 apps.dtic.mil
JI Seeman, HV Secor, PJ Breen, VH Grassian… - 1989 - apps.dtic.mil
The technique of supersonic molecular jet laser spectroscopy was used to determine the stable conformations of a series of alkylbenzenes. This study demonstrates, for the first time, the …
Number of citations: 5 apps.dtic.mil
S Andersson, T Drakenberg - Organic magnetic resonance, 1983 - Wiley Online Library
3,5‐Trineopentylbenzenes (TNB) with one or two benzylic substituents in each neopentyl group were synthesized. The substituents were F, Cl, Br, J, OCH 3 , OCOCH 3 , OSi(CH 3 ) 3 …
P Pertici, A Verrazzani, E Pitzalis, AM Caporusso… - Journal of …, 2001 - Elsevier
The chiral alkynes (S)-MeCH(R)CCH, 2 (R=Et, 3-methyl-1-pentyne, a; i Pr, 3,4-dimethyl-1-pentyne, b; t Bu, 3,4,4-trimethyl-1-pentyne, c), containing a stereogenic centre in α position …
Number of citations: 20 www.sciencedirect.com
M Clement - 2016 - digital.lib.washington.edu
PtII complexes bearing unsymmetrical pyridyl-pyrrolide ligands are shown to catalyze the hydroarylation of unactivated alkenes with high selectivity for the anti-Markovnikov product. …
Number of citations: 0 digital.lib.washington.edu

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